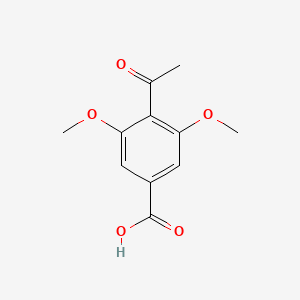

4-Acetyl-3,5-dimethoxybenzoic acid

Description

4-Acetyl-3,5-dimethoxybenzoic acid is a substituted benzoic acid derivative featuring methoxy groups at positions 3 and 5, an acetyl group at position 4, and a carboxylic acid functional group. The acetyl group at position 4 may influence solubility, reactivity, and biological activity compared to hydroxyl or other substituents .

Properties

CAS No. |

55703-66-7 |

|---|---|

Molecular Formula |

C11H12O5 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

4-acetyl-3,5-dimethoxybenzoic acid |

InChI |

InChI=1S/C11H12O5/c1-6(12)10-8(15-2)4-7(11(13)14)5-9(10)16-3/h4-5H,1-3H3,(H,13,14) |

InChI Key |

YDAUNLHADFMIBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC)C(=O)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of benzoic acid derivatives depend heavily on substituent types and positions. Key analogs include:

*Calculated based on structural formula.

Preparation Methods

Esterification of 3,5-Dimethoxybenzoic Acid

The synthesis begins with the esterification of 3,5-dimethoxybenzoic acid to enhance electrophilic reactivity. A representative protocol involves:

-

Reagents : 3,5-Dimethoxybenzoic acid, dimethyl sulfate, potassium carbonate (KCO), acetone.

-

Mechanism : Nucleophilic substitution where KCO deprotonates the carboxylic acid, enabling methylation by dimethyl sulfate.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Temperature | 55°C |

| Solvent | Acetone |

| Catalyst | KCO |

| Product | Methyl 3,5-dimethoxybenzoate |

Friedel-Crafts Acylation

The esterified intermediate undergoes acylation at the para position relative to the ester group:

-

Reagents : Methyl 3,5-dimethoxybenzoate, acetyl chloride (CHCOCl), aluminum chloride (AlCl), dichloromethane (DCM).

-

Mechanism : AlCl generates the acylium ion (CHC=O), which attacks the aromatic ring activated by methoxy groups.

Key Data :

| Parameter | Value |

|---|---|

| Electrophile | Acetyl chloride |

| Lewis Acid | AlCl (1.2 equiv) |

| Solvent | DCM |

| Regioselectivity | Para to methoxy groups |

Ester Hydrolysis

The final step converts the ester back to the carboxylic acid:

-

Reagents : Acylated ester, aqueous NaOH, HCl.

-

Conditions : Reflux in NaOH (2M), followed by acidification to pH 1.

Reaction Summary :

Direct Acylation Using Advanced Catalysts

Hafnium Triflate (Hf(OTf)4_44)-Mediated Acylation

To bypass ester protection, Hf(OTf) with triflic acid (TfOH) enables direct acylation of 3,5-dimethoxybenzoic acid:

-

Reagents : 3,5-Dimethoxybenzoic acid, acetic anhydride, Hf(OTf), TfOH, nitromethane.

-

Mechanism : Hf(OTf) activates the acylating agent, while TfOH enhances electrophilicity.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% Hf(OTf) |

| Co-catalyst | 10 mol% TfOH |

| Solvent | Nitromethane |

Multi-Step Synthesis from Syringic Acid

Protection and Acylation of Syringic Acid

Starting from syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid):

-

Protection : Benzylation of the hydroxyl group using benzyl bromide and KCO.

-

Deprotection : Hydrogenolysis with Pd/C to remove benzyl groups.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzylation | BnBr, KCO, DMF | 85% |

| Acylation | AcCl, DMAP, DCM | 78% |

| Deprotection | H, Pd/C | 90% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedel-Crafts | High regioselectivity | Requires ester protection | 70–85% |

| Hf(OTf) | Direct acylation | Costly catalysts | 65–75% |

| Syringic Acid Route | Utilizes natural products | Multi-step, lower efficiency | 70–80% |

Optimization Strategies

Q & A

Basic: What analytical techniques are most reliable for confirming the structure of 4-Acetyl-3,5-dimethoxybenzoic acid?

Answer:

Structural confirmation requires a combination of NMR spectroscopy and GC-MS analysis. For NMR:

- 1H-NMR : Expect aromatic protons in the δ 6.5–7.5 ppm range (split due to substituents) and acetyl/methoxy protons at δ 2.5–3.5 ppm (singlet for acetyl) .

- 13C-NMR : Carboxylic acid carbons appear at δ 170–175 ppm, while methoxy and acetyl carbons resonate at δ 50–60 ppm and δ 200–210 ppm, respectively .

For GC-MS: Fragmentation patterns should include the molecular ion peak (calculated based on molecular weight) and key fragments (e.g., loss of acetyl or methoxy groups). Syringic acid (a hydroxy analog) shows dominant fragments at m/z 198 and 127, suggesting similar backbone stability .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Answer:

Discrepancies often arise from variations in experimental design or sample purity . To address this:

Standardize Assays : Use established protocols for bioactivity tests (e.g., antimicrobial assays via broth microdilution as in ).

Control Purity : Validate compound purity via HPLC (≥95%) and confirm absence of residual solvents or byproducts .

Cross-Validate Models : Compare results across in vitro (cell lines) and in silico (molecular docking) models. For example, syringic acid’s bioactivity varies with extraction methods, highlighting the need for methodological transparency .

Basic: What safety precautions are necessary when handling 4-Acetyl-3,5-dimethoxybenzoic acid?

Answer:

Follow guidelines for benzoic acid derivatives:

- Personal Protection : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent degradation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods predict the radical scavenging activity of 4-Acetyl-3,5-dimethoxybenzoic acid?

Answer:

Use density functional theory (DFT) to calculate:

- HOMO-LUMO Energy Gaps : Lower gaps correlate with higher electron-donating capacity, a key factor in radical scavenging .

- Bond Dissociation Enthalpy (BDE) : Predicts hydrogen atom transfer efficiency. For syringic acid, BDE values for the 4-OH group are critical; substitute with acetyl to model differences .

- SAR Studies : Compare with analogs like 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), where methoxy groups enhance stability but reduce reactivity compared to hydroxyl groups .

Basic: What synthetic routes are feasible for 4-Acetyl-3,5-dimethoxybenzoic acid?

Answer:

Two primary approaches:

Acetylation of Syringic Acid : React syringic acid with acetyl chloride in anhydrous conditions (e.g., acetic anhydride as solvent). Monitor via TLC for completion .

Direct Synthesis : Start with 3,5-dimethoxybenzoic acid. Introduce the acetyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst. Optimize temperature (40–60°C) to avoid over-acylation .

Advanced: How do crystallographic studies inform the physicochemical properties of this compound?

Answer:

Single-crystal X-ray diffraction reveals:

- Hydrogen-Bonding Networks : Syringic acid forms dimers via carboxylic acid groups, stabilizing its crystalline form. The acetyl group may disrupt this, altering solubility .

- Packing Efficiency : Methoxy groups enhance crystallinity; acetyl substituents could introduce steric hindrance, reducing melting points .

- Cocrystal Design : Co-crystallize with pyrazine-2-carboxamide to improve bioavailability, mimicking syringic acid cocrystals .

Basic: How does the acetyl group influence solubility compared to hydroxyl analogs?

Answer:

- Polarity Reduction : The acetyl group decreases hydrophilicity, reducing water solubility. Use DMSO or ethanol for dissolution .

- pKa Modulation : The electron-withdrawing acetyl group lowers the carboxylic acid’s pKa (≈2.5–3.0 vs. syringic acid’s 4.2), affecting ionization in biological systems .

Advanced: What strategies mitigate conflicting data in stability studies under varying pH conditions?

Answer:

- pH-Rate Profiling : Conduct accelerated stability tests across pH 1–10. Monitor degradation via HPLC and identify products (e.g., decarboxylation at low pH) .

- Buffer Selection : Use non-nucleophilic buffers (e.g., phosphate) to avoid side reactions .

- Thermodynamic Analysis : Calculate activation energy (Ea) for degradation using Arrhenius plots to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.